Fluoren-2-amine, N-methyl-
CAS No.: 63019-68-1
Cat. No.: VC18081668
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63019-68-1 |
|---|---|
| Molecular Formula | C14H13N |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | N-methyl-9H-fluoren-2-amine |
| Standard InChI | InChI=1S/C14H13N/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9,15H,8H2,1H3 |
| Standard InChI Key | BHCLAVVCSLBFHS-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fluoren-2-amine, N-methyl- features a bicyclic fluorene system—a fused combination of two benzene rings and a five-membered central ring. The amine group (-NH₂) at the second position is methylated, resulting in a tertiary amine structure (N-CH₃). This modification enhances electron-donating capabilities compared to primary amines, influencing its reactivity and solubility . The hydrochloride salt form (C₁₄H₁₃N·HCl) introduces ionic character, improving water solubility for experimental applications .
Table 1: Key Molecular Properties
| Property | Fluoren-2-amine, N-methyl- | Hydrochloride Salt | N,N-Dimethyl Analog |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₃N | C₁₄H₁₄ClN | C₁₅H₁₅N |
| Molecular Weight (g/mol) | 195.26 | 231.72 | 209.29 |
| CAS Registry Number | 63019-68-1 | 73728-53-7 | 13261-62-6 |
| Solubility | Low in polar solvents | High in water | Moderate in DMSO |
Data derived from PubChem and NIST .
Spectroscopic Characteristics
The compound’s aromatic structure yields distinct UV-Vis absorption peaks between 250–300 nm, typical of conjugated π-systems. Nuclear magnetic resonance (NMR) spectra show proton resonances for the methyl group (~2.8 ppm) and aromatic protons (6.5–7.8 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 195.26 .
Synthesis and Production Challenges
Industrial Scalability
Industrial production remains limited due to:
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High Reactivity: The methylated amine is prone to oxidation, requiring inert atmospheres.
-
Cost of Fluorene Derivatives: Fluorene precursors are expensive compared to simpler aromatic systems .
Applications in Materials Science and Electronics
Organic Light-Emitting Diodes (OLEDs)
The fluorene backbone’s rigid, planar structure facilitates π-π stacking, improving charge transport in OLEDs. Methylation reduces crystallinity, enhancing thin-film homogeneity .
Photovoltaic Cells
As an electron donor in donor-acceptor polymers, Fluoren-2-amine, N-methyl- could improve photon absorption in solar cells. Computational studies predict a bandgap of ~3.1 eV, suitable for visible-light harvesting .
| Hazard Type | Mitigation Strategy |
|---|---|
| Chemical Handling | Use gloves, goggles, and fume hoods |
| Waste Disposal | Incinerate at >800°C to prevent adduct formation |
| Spill Management | Absorb with inert material (e.g., vermiculite) |
Comparative Analysis with Structural Analogs
N,N-Dimethyl-9H-fluoren-2-amine
The addition of a second methyl group (C₁₅H₁₅N) increases steric hindrance, reducing enzymatic metabolism. This analog shows lower genotoxicity but higher lipid solubility, favoring blood-brain barrier penetration .
2-Acetylaminofluorene (2-AAF)
Unlike Fluoren-2-amine, N-methyl-, 2-AAF’s acetyl group facilitates metabolic activation to DNA-reactive species. This difference underscores the role of substituents in toxicity profiles .
Future Research Directions
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